molecular formula C6H11N3O2S B13272726 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide

1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13272726
M. Wt: 189.24 g/mol
InChI Key: LXUHTOWHDZSUDK-UHFFFAOYSA-N
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Description

1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide typically involves the condensation of hydrazine derivatives with β-diketones, followed by sulfonation. One common method includes the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This method offers a simple reaction workup and eco-friendly attributes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides, aryl halides, and sulfonating agents.

Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other derivatives with potential biological activities .

Mechanism of Action

Comparison with Similar Compounds

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • 3-Amino-1-methyl-1H-pyrazole
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness: 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

1-ethyl-N-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-9-5-4-6(8-9)12(10,11)7-2/h4-5,7H,3H2,1-2H3

InChI Key

LXUHTOWHDZSUDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)S(=O)(=O)NC

Origin of Product

United States

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